molecular formula C10H12INO2 B13669969 tert-Butyl 3-iodopicolinate

tert-Butyl 3-iodopicolinate

Cat. No.: B13669969
M. Wt: 305.11 g/mol
InChI Key: HDJLBWLXPYXACD-UHFFFAOYSA-N
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Description

tert-Butyl 3-iodopicolinate: is an organic compound that belongs to the class of iodopyridines It is characterized by the presence of an iodine atom attached to the third position of the pyridine ring and a tert-butyl ester group at the carboxyl position

Preparation Methods

Synthetic Routes and Reaction Conditions: tert-Butyl 3-iodopicolinate can be synthesized through various synthetic routes. One common method involves the iodination of tert-butyl picolinate. The reaction typically uses iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under mild conditions to introduce the iodine atom at the desired position on the pyridine ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 3-iodopicolinate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically used.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield tert-butyl 3-aminopicolinate, while coupling reactions can produce various biaryl compounds .

Scientific Research Applications

Chemistry: tert-Butyl 3-iodopicolinate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .

Biology: In biological research, this compound can be used to study the effects of halogenated pyridines on biological systems. It may also serve as a probe in biochemical assays .

Medicine: Its unique structure allows for the exploration of novel therapeutic agents targeting various diseases .

Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its reactivity makes it valuable in the production of polymers and other advanced materials .

Mechanism of Action

The mechanism of action of tert-butyl 3-iodopicolinate involves its interaction with specific molecular targets. The iodine atom and the ester group play crucial roles in its reactivity and binding affinity. The compound can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other functional groups, leading to the formation of new compounds with potential biological activity .

Comparison with Similar Compounds

  • tert-Butyl 3-chloropicolinate
  • tert-Butyl 3-bromopicolinate
  • tert-Butyl 3-fluoropicolinate

Comparison: tert-Butyl 3-iodopicolinate is unique among its analogs due to the presence of the iodine atom, which imparts distinct reactivity and properties. The larger atomic radius and higher polarizability of iodine compared to chlorine, bromine, and fluorine make this compound more reactive in certain substitution and coupling reactions .

Conclusion

This compound is a versatile compound with significant potential in various fields, including organic synthesis, medicinal chemistry, and industrial applications. Its unique structure and reactivity make it a valuable tool for researchers and industry professionals alike.

Properties

Molecular Formula

C10H12INO2

Molecular Weight

305.11 g/mol

IUPAC Name

tert-butyl 3-iodopyridine-2-carboxylate

InChI

InChI=1S/C10H12INO2/c1-10(2,3)14-9(13)8-7(11)5-4-6-12-8/h4-6H,1-3H3

InChI Key

HDJLBWLXPYXACD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=C(C=CC=N1)I

Origin of Product

United States

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